2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
This compound is a derivative of quinoxaline, a class of heterocyclic compounds . Quinoxalines and their derivatives show diverse pharmacological activities and are used in the synthesis of various drugs . This particular compound incorporates a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom .
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . For instance, they can be synthesized from aromatic diamines with many organic derivatives . Thiophene derivatives like 2-Thiophenemethylamine can undergo reactions with other compounds to form new structures .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . Thiophene derivatives can also participate in a variety of reactions .Scientific Research Applications
Synthesis and Reactivity
Research on compounds with structural similarities to "2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" has shown a variety of synthetic pathways and reactivity profiles. For instance, Aleksandrov et al. (2020) demonstrated the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide and its subsequent reactions to produce various derivatives through electrophilic substitution reactions (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020). This highlights the versatility of quinoxaline derivatives in chemical synthesis.
Optical and Material Properties
Goszczycki et al. (2017) explored the optical properties of pyrrolo[2,3-b]quinoxaline derivatives, revealing that they exhibit aggregation-induced emission enhancement (AIEE) and forming π-stacks through π-π interactions, which could be valuable for developing new optical materials (Goszczycki, P. et al., 2017).
Pharmacological Applications
Compounds structurally related to "this compound" have shown potential in pharmacology. For example, Joyce Hung et al. (2014) synthesized and tested thieno[2,3-b]pyridines-2-carboxamides for their antiproliferative activity against various cancer cell lines, with some derivatives displaying significant activity (Hung, J. et al., 2014). This suggests that quinoxaline derivatives could be explored for anticancer applications.
Antimicrobial Activity
Guillon et al. (2004) reported on the synthesis and preliminary in vitro evaluation of pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives for antimycobacterial activity, with some compounds showing significant activity against Mycobacterium tuberculosis (Guillon, J. et al., 2004). This indicates the potential of quinoxaline derivatives in developing new antimicrobial agents.
Safety and Hazards
Future Directions
Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research could focus on synthesizing and investigating new structural prototypes of this compound with more effective pharmacological activity.
Properties
IUPAC Name |
2-amino-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c23-20-18(22(28)24-13-15-9-6-12-29-15)19-21(27(20)14-7-2-1-3-8-14)26-17-11-5-4-10-16(17)25-19/h1-12H,13,23H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFASKEOFEBSEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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